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Introduction
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative

and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1

(Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for

ubiquitination and subsequent proteasomal degradation.[1][2][3] Upon exposure to stressors,

this interaction is disrupted, leading to Nrf2 stabilization, nuclear translocation, and the

activation of antioxidant response element (ARE)-dependent gene expression, which

collectively enhance cellular protection.[1][3][4] Dysregulation of this pathway is implicated in

various diseases, including cancer and neurodegenerative disorders, making the Keap1-Nrf2

protein-protein interaction (PPI) a key therapeutic target.[1][5][6]

PRL-295 is a small molecule inhibitor designed to disrupt the Keap1-Nrf2 interaction, thereby

activating the Nrf2-mediated cytoprotective response.[7][8][9][10] This application note details a

robust methodology to visualize and quantify the efficacy of PRL-295 in disrupting the Keap1-

Nrf2 PPI in living cells using Fluorescence Lifetime Imaging Microscopy (FLIM) combined with

Förster Resonance Energy Transfer (FRET).

FRET is a non-radiative energy transfer process between two fluorophores, a donor and an

acceptor, when they are in close proximity (typically 1-10 nm).[11][12] The efficiency of FRET is

inversely proportional to the sixth power of the distance between the fluorophores.[11] FLIM

measures the fluorescence lifetime of the donor fluorophore, which is the average time it
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spends in the excited state before returning to the ground state. In the presence of an acceptor,

FRET provides an additional non-radiative decay pathway for the donor, resulting in a shorter

fluorescence lifetime. By measuring the donor's fluorescence lifetime, FLIM-FRET provides a

quantitative measure of protein-protein interaction.

This protocol describes the use of sfGFP-tagged Nrf2 (donor) and mCherry-tagged Keap1

(acceptor) to monitor their interaction. Disruption of this interaction by PRL-295 will lead to an

increase in the fluorescence lifetime of sfGFP-Nrf2, indicating a reduction in FRET efficiency.[7]

[8]

Principle of the Assay
The FLIM-FRET assay to monitor PRL-295 mediated Keap1-Nrf2 disruption is based on the

following principles:

Protein Tagging: Nrf2 is tagged with a donor fluorophore (e.g., superfolder Green

Fluorescent Protein, sfGFP), and Keap1 is tagged with an acceptor fluorophore (e.g.,

mCherry).

FRET Signal: When sfGFP-Nrf2 and Keap1-mCherry interact, the close proximity of the two

fluorophores allows for FRET to occur. This results in a decrease in the fluorescence lifetime

of the sfGFP donor.

Disruption by PRL-295: The addition of PRL-295 disrupts the interaction between Keap1 and

Nrf2. This increases the distance between the sfGFP and mCherry tags.

FLIM Detection: The increased distance between the donor and acceptor leads to a

decrease in FRET efficiency, which is detected as a prolongation of the sfGFP donor's

fluorescence lifetime.
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Caption: Keap1-Nrf2 signaling pathway and the mechanism of PRL-295 action.
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Caption: Experimental workflow for FLIM-FRET analysis of Keap1-Nrf2 disruption.
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Materials and Reagents
Reagent/Material Supplier (Example) Catalog Number (Example)

HEK293T cells ATCC CRL-3216

Dulbecco's Modified Eagle

Medium (DMEM)
Thermo Fisher Scientific 11965092

Fetal Bovine Serum (FBS) Thermo Fisher Scientific 26140079

Penicillin-Streptomycin Thermo Fisher Scientific 15140122

Opti-MEM I Reduced Serum

Medium
Thermo Fisher Scientific 31985062

Lipofectamine 2000

Transfection Reagent
Thermo Fisher Scientific 11668019

sfGFP-Nrf2 plasmid Addgene (Example: pCMV-sfGFP-Nrf2)

Keap1-mCherry plasmid Addgene
(Example: pCMV-Keap1-

mCherry)

PRL-295 MedChemExpress HY-136373

Dimethyl sulfoxide (DMSO) Sigma-Aldrich D8418

Phosphate-Buffered Saline

(PBS)
Thermo Fisher Scientific 10010023

Glass-bottom imaging dishes

(35 mm)
MatTek Corporation P35G-1.5-14-C

Experimental Protocol
Cell Culture and Transfection

Cell Seeding: Seed HEK293T cells onto 35 mm glass-bottom imaging dishes at a density

that will result in 70-80% confluency at the time of transfection.

Transfection: Co-transfect the cells with sfGFP-Nrf2 and Keap1-mCherry plasmids using

Lipofectamine 2000 according to the manufacturer's protocol. A 1:1 ratio of the plasmids is
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recommended as a starting point.

Control Groups:

Cells transfected with sfGFP-Nrf2 only (donor-only control).

Cells co-transfected with sfGFP-Nrf2 and a plasmid expressing free mCherry (negative

FRET control).

Incubation: Incubate the cells for 24-48 hours post-transfection to allow for sufficient protein

expression.

Compound Treatment
PRL-295 Preparation: Prepare a stock solution of PRL-295 in DMSO. Dilute the stock

solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM).

Vehicle Control: Prepare a vehicle control solution containing the same final concentration of

DMSO as the PRL-295 treatment group.

Treatment: Replace the culture medium in the imaging dishes with the medium containing

either PRL-295 or the vehicle control.

Incubation: Incubate the cells for the desired treatment duration (e.g., 1-4 hours) at 37°C and

5% CO₂.

FLIM-FRET Imaging
Microscope Setup: Use a confocal laser scanning microscope equipped with a pulsed laser

for excitation and a time-correlated single photon counting (TCSPC) system for detection.

Excitation: Use a 488 nm pulsed laser to excite the sfGFP donor.

Emission: Collect the emission signal using a bandpass filter appropriate for sfGFP (e.g.,

500-550 nm).

Image Acquisition:

Acquire images from multiple cells for each condition (vehicle and PRL-295 treated).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b15616487?utm_src=pdf-body
https://www.benchchem.com/product/b15616487?utm_src=pdf-body
https://www.benchchem.com/product/b15616487?utm_src=pdf-body
https://www.benchchem.com/product/b15616487?utm_src=pdf-body
https://www.benchchem.com/product/b15616487?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ensure that the photon count rate is within the linear range of the detector to avoid pulse

pile-up artifacts.

For each cell, acquire data until a sufficient number of photons per pixel is collected for

accurate lifetime fitting (e.g., >1000 photons in the brightest pixel).

Data Analysis
Fluorescence Lifetime Fitting: Use appropriate software (e.g., SPCImage, SymPhoTime) to

analyze the TCSPC data. Fit the fluorescence decay curves for each pixel using a bi-

exponential decay model. The software will generate a fluorescence lifetime map of the cells.

FRET Efficiency Calculation: The FRET efficiency (E) can be calculated using the following

formula:

E (%) = (1 - (τDA / τD)) x 100

Where τDA is the fluorescence lifetime of the donor (sfGFP-Nrf2) in the presence of the

acceptor (Keap1-mCherry), and τD is the fluorescence lifetime of the donor in the absence

of the acceptor (from the donor-only control cells).

Statistical Analysis: Calculate the mean fluorescence lifetime of sfGFP-Nrf2 for each

condition. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of

the difference in fluorescence lifetime between the vehicle-treated and PRL-295-treated

groups.

Expected Results and Data Presentation
Treatment with an effective concentration of PRL-295 is expected to cause a statistically

significant increase in the fluorescence lifetime of sfGFP-Nrf2 in cells co-expressing Keap1-

mCherry, as compared to vehicle-treated cells. This indicates a disruption of the Keap1-Nrf2

interaction.

Quantitative Data Summary
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Treatment Group
Mean sfGFP-Nrf2
Fluorescence Lifetime (ns)
± SD

FRET Efficiency (%)

sfGFP-Nrf2 only (Donor

Control)
2.5 ± 0.1 N/A

sfGFP-Nrf2 + Keap1-mCherry

(Vehicle)
2.1 ± 0.2 16%

sfGFP-Nrf2 + Keap1-mCherry

(PRL-295)
2.4 ± 0.1 4%

(Note: The values presented in this table are hypothetical and for illustrative purposes. Actual

values will depend on the specific experimental setup and conditions.)

A recent study demonstrated that treatment of cells co-expressing sfGFP-Nrf2 and Keap1-

mCherry with 50 µM PRL-295 for 1 hour resulted in a significant increase in the fluorescence

lifetime of sfGFP-Nrf2, indicating a disruption of the Keap1-Nrf2 complex.[1] This was also

associated with the nuclear accumulation of sfGFP-Nrf2.[1]

Troubleshooting

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b15616487?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8749459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8749459/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Issue Possible Cause Solution

Low FRET efficiency in control

cells

- Low expression of acceptor

protein. - Incorrect fluorophore

pair. - Proteins are not

interacting.

- Optimize transfection

efficiency and plasmid ratio. -

Ensure the emission spectrum

of the donor overlaps with the

excitation spectrum of the

acceptor. - Confirm protein

interaction with an alternative

method (e.g., co-

immunoprecipitation).

High cell-to-cell variability
- Variable protein expression

levels.

- Select cells with similar donor

and acceptor expression levels

for analysis. - Use a stable cell

line expressing the fusion

proteins.

Phototoxicity or

photobleaching

- High laser power. - Long

exposure times.

- Reduce laser power to the

minimum required for a good

signal-to-noise ratio. - Minimize

exposure time during image

acquisition.

No change in fluorescence

lifetime after PRL-295

treatment

- Inactive compound. -

Insufficient compound

concentration or treatment

time.

- Verify the activity of the PRL-

295 stock. - Perform a dose-

response and time-course

experiment to determine

optimal conditions.

Conclusion
The FLIM-FRET imaging assay provides a powerful and quantitative method for studying the

disruption of the Keap1-Nrf2 protein-protein interaction by small molecules like PRL-295 in

living cells. This technique offers high spatial and temporal resolution, allowing for detailed

analysis of the drug's mechanism of action at the cellular level. The detailed protocol and

guidelines presented in this application note will enable researchers, scientists, and drug
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development professionals to effectively implement this assay for the evaluation of Keap1-Nrf2

inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15616487#flim-fret-imaging-to-show-prl-295-
mediated-keap1-nrf2-disruption]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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